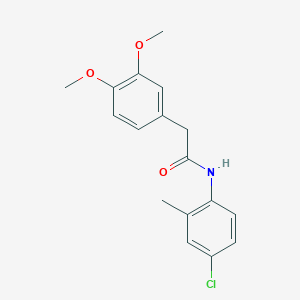
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CMA is a member of the phenylacetamide family and has a molecular weight of 319.82 g/mol.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it has been shown to interact with the dopamine transporter (DAT) and inhibit the reuptake of dopamine. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has no significant effect on body weight, food intake, or locomotor activity in mice. However, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to increase dopamine levels in the striatum of mice. This suggests that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not yet fully understood. This makes it difficult to design experiments to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate the mechanism of action and potential applications in the treatment of dopamine-related disorders. Another direction is to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in the development of fluorescent probes for imaging and sensing. Finally, further research is needed to explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. The synthesis method is relatively straightforward, and N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications as a ligand for the development of fluorescent probes and as a starting material for the synthesis of other compounds. The mechanism of action is not yet fully understood, but studies have shown that N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide may have potential applications in the treatment of dopamine-related disorders. Further research is needed to fully explore the potential applications of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction between 4-chloro-2-methylbenzoic acid and 3,4-dimethoxyphenylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. The yield of N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is typically around 50-60%, and the purity can be improved by recrystallization.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have potential applications in scientific research. It has been used as a ligand for the development of fluorescent probes for imaging and sensing. N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been used as a starting material for the synthesis of other compounds with potential applications in medicinal chemistry.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMGSQKVARQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

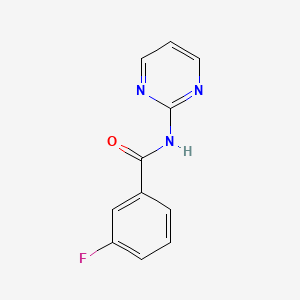

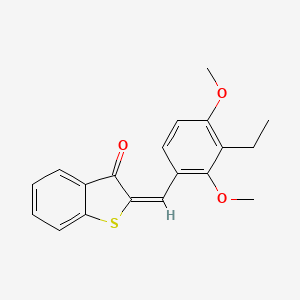
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)

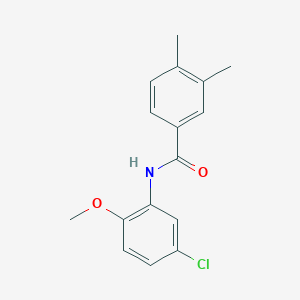
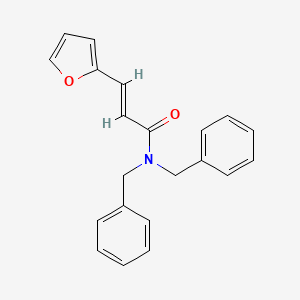
![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)
![3,4-dimethoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5763239.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)